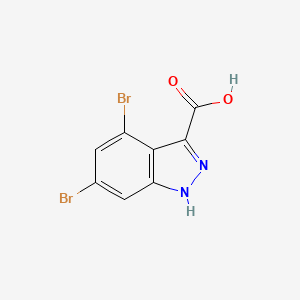

4,6-Dibromo-1H-indazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPZPQUTXGHQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646115 | |

| Record name | 4,6-Dibromo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-30-9 | |

| Record name | 4,6-Dibromo-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4,6-Dibromo-1H-indazole-3-carboxylic acid

Executive Summary

Introduction and Scientific Context

The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with diverse biological activities, including anti-tumor and anti-inflammatory properties.[1][2] The specific functionalization of the indazole ring, such as through halogenation and carboxylation, is a critical strategy for modulating the physicochemical properties and biological targets of these molecules. 4,6-Dibromo-1H-indazole-3-carboxylic acid represents a versatile intermediate, offering multiple reaction sites for further chemical modification.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. It ensures the integrity of experimental results and is a prerequisite for regulatory submission. Spectroscopic analysis provides a non-destructive and highly informative picture of a molecule's atomic and electronic structure. This guide outlines the expected spectroscopic signature of the title compound, providing a benchmark for its identification and purity assessment.

Molecular Structure and Predicted Properties

-

Chemical Name: this compound

-

Molecular Formula: C₈H₄Br₂N₂O₂

-

Molecular Weight: 323.94 g/mol

-

Structure:

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles and Experimental Rationale

¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei. The chemical shift (δ) of a proton is highly sensitive to the electron density of its surroundings, providing critical information about its placement within the molecular structure. For this compound, we expect four distinct signals corresponding to the two aromatic protons and the two acidic protons (N-H and COOH).

The choice of a deuterated polar aprotic solvent, such as DMSO-d₆, is crucial. Its ability to dissolve the polar analyte and its high boiling point are advantageous. Most importantly, it allows for the observation of exchangeable protons (N-H and COOH), which would be lost in solvents like D₂O.

Sample Preparation and Acquisition Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Solvent Selection: DMSO-d₆ is chosen for its excellent solvating power for polar, acidic compounds and for its ability to reveal exchangeable N-H and O-H protons.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (δ 0.00 ppm).

-

Instrumentation: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 5 seconds, to allow for full relaxation of all nuclei, including the slowly relaxing quaternary carbons.

-

Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

-

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~14.0 | Broad Singlet (br s) | 1H | N1-H | The indazole N-H proton is acidic and typically appears as a broad signal at a very low field in DMSO-d₆, consistent with data for parent indazoles.[3] |

| ~13.5 | Very Broad Singlet (v br s) | 1H | COOH | The carboxylic acid proton is highly deshielded and participates in hydrogen bonding, resulting in a very broad signal, often overlapping with the baseline. |

| ~8.15 | Singlet (s) | 1H | C7-H | This proton is adjacent to the electron-donating nitrogen of the pyrazole ring but is part of the brominated benzene ring, leading to a downfield shift. |

| ~7.80 | Singlet (s) | 1H | C5-H | This proton is situated between two strongly electron-withdrawing bromine atoms at positions 4 and 6, causing significant deshielding. |

Spectral Interpretation

The predicted spectrum is remarkably simple due to the substitution pattern. The protons at C5 and C7 are expected to appear as sharp singlets because their ortho and para protons have been replaced by bromine atoms, eliminating the typical vicinal (³J) and para (⁴J) couplings. The meta-coupling (⁴J) between H-5 and H-7 is generally very small (<1 Hz) and may not be resolved. The broadness of the N-H and COOH signals is a key identifying feature, indicative of their acidic nature and rapid chemical exchange with any trace water in the solvent.

Carbon-¹³ (¹³C) NMR Spectroscopy

Principles and Experimental Rationale

¹³C NMR provides a map of the carbon skeleton. With proton decoupling, each unique carbon atom appears as a single line, and its chemical shift indicates its electronic environment (e.g., sp², sp³, proximity to electronegative atoms). For this molecule, eight distinct carbon signals are expected.

Experimental Protocol

-

Sample: The same sample prepared for ¹H NMR analysis can be used.

-

Instrumentation: Acquired on the same spectrometer as the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Assignment |

| ~163.0 | C =O | The carboxylic acid carbonyl carbon is highly deshielded and appears at the lowest field. |

| ~142.0 | C7a | A quaternary carbon at the ring junction, adjacent to a nitrogen atom. |

| ~139.5 | C3 | The carbon bearing the carboxylic acid group is significantly downfield. |

| ~128.0 | C5 | Aromatic C-H carbon. Its shift is influenced by the adjacent bromine atoms. |

| ~125.5 | C3a | A quaternary carbon at the second ring junction. |

| ~123.0 | C7 | Aromatic C-H carbon adjacent to the pyrrolic nitrogen. |

| ~118.0 | C6 | Quaternary carbon attached to bromine (C-Br). |

| ~115.0 | C4 | Quaternary carbon attached to bromine (C-Br). |

High-Resolution Mass Spectrometry (HRMS)

Rationale for Ionization Technique

Electrospray Ionization (ESI) is the method of choice for this molecule. Its polar, acidic nature makes it highly amenable to forming ions in solution. ESI is a "soft" ionization technique that typically yields the intact molecular ion with minimal fragmentation, which is ideal for confirming molecular weight and formula. Analysis in negative ion mode ([M-H]⁻) is preferred due to the presence of the acidic carboxylic acid group.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer.

-

Mode: Negative Ion Mode (ESI-).

-

Analysis: Scan for the deprotonated molecule [M-H]⁻.

Predicted Data Analysis

-

Molecular Formula: C₈H₄Br₂N₂O₂

-

Exact Mass (Monoisotopic): 321.8694 u

-

Predicted Ion (ESI-): [C₈H₃Br₂N₂O₂]⁻

-

Predicted m/z: 320.8616

A critical confirmatory feature will be the isotopic pattern. Due to the near 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), a compound containing two bromine atoms will exhibit a characteristic triplet signal for the molecular ion cluster with an intensity ratio of approximately 1:2:1 for the M, M+2, and M+4 peaks. Observing this pattern is definitive proof of the presence of two bromine atoms.

Infrared (IR) Spectroscopy

Principles of Vibrational Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the specific chemical bonds present in the molecule, making it an excellent tool for functional group identification.[4]

Experimental Protocol (ATR)

-

Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method requiring minimal sample preparation.

-

Procedure: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact, and the spectrum is recorded, typically by co-adding 16-32 scans.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3300 - 2500 | O-H Stretch | Broad | Carboxylic Acid |

| ~3100 | N-H Stretch | Medium, Broad | Indazole N-H |

| ~1700 | C=O Stretch | Strong | Carboxylic Acid |

| 1600 - 1450 | C=C / C=N Stretch | Medium-Strong | Aromatic/Indazole Ring |

| 1320 - 1210 | C-O Stretch | Strong | Carboxylic Acid |

| 960 - 900 | O-H Bend (out-of-plane) | Broad | Carboxylic Acid Dimer |

| < 800 | C-Br Stretch | Medium | Aryl Bromide |

The most diagnostic feature in the IR spectrum will be the extremely broad absorption band from 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[4] This, in combination with the strong carbonyl (C=O) peak around 1700 cm⁻¹, provides powerful evidence for the presence of the carboxylic acid functional group.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of an unknown compound is a puzzle where each piece of spectroscopic data provides unique clues. The workflow below illustrates how these techniques are synergistically applied.

Sources

An In-depth Technical Guide to 4,6-Dibromo-1H-indazole-3-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dibromo-1H-indazole-3-carboxylic acid, a halogenated derivative of the biologically significant indazole-3-carboxylic acid scaffold. While specific experimental data for this particular isomer is limited in publicly available literature, this document synthesizes information from closely related analogues and the parent compound to offer a robust predictive profile. This guide covers the expected physical and chemical properties, proposes a logical synthetic pathway, and explores the potential applications in drug discovery and medicinal chemistry, drawing parallels from the extensive research on other indazole derivatives. Furthermore, it outlines detailed protocols for handling, safety, and characterization, providing a foundational resource for researchers venturing into the synthesis and utilization of this compound.

Introduction: The Significance of the Indazole Nucleus

The indazole scaffold is a privileged bicyclic heterocycle in medicinal chemistry, recognized as a bioisostere of indole.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of biologically active molecules. Derivatives of indazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and HIV protease inhibitory effects.[2]

The carboxylic acid functional group at the 3-position of the indazole ring is a particularly valuable handle for synthetic chemists.[1][3] It allows for the facile formation of amides and esters, enabling the exploration of diverse chemical space in the pursuit of novel therapeutic agents.[4] Halogenation of the indazole core, as in this compound, can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

This guide will focus on the 4,6-dibrominated analogue, providing a detailed theoretical and practical framework for its study.

Predicted Physicochemical Properties

| Property | Predicted Value for this compound | Reference Data: 1H-Indazole-3-carboxylic acid |

| Molecular Formula | C8H4Br2N2O2 | C8H6N2O2[5] |

| Molecular Weight | 319.94 g/mol | 162.15 g/mol [5] |

| Appearance | Expected to be an off-white to yellow or light brown crystalline powder | Off-white to yellow crystalline powder[6] |

| Melting Point | Expected to be >250 °C (with decomposition) | 266-270 °C (decomposes)[7] |

| Solubility | Predicted to be sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF | Slightly soluble in DMSO and Methanol[8] |

| pKa | Predicted to be slightly lower than the parent compound due to the electron-withdrawing nature of the bromine atoms | 3.03 ± 0.10 (Predicted)[8] |

Synthesis and Reactivity

A plausible synthetic route to this compound would involve the bromination of the parent 1H-indazole-3-carboxylic acid. The indazole ring is susceptible to electrophilic substitution, and the positions of bromination can be influenced by the reaction conditions.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Electrophilic Bromination

This protocol is adapted from the synthesis of 5-bromo-1H-indazole-3-carboxylic acid and is a proposed method for the synthesis of the 4,6-dibromo derivative.[9] Optimization of stoichiometry and reaction time will be necessary.

-

Dissolution: Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid.

-

Heating: Heat the suspension to a temperature sufficient to achieve dissolution (e.g., 90-120 °C).

-

Bromination: Slowly add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the heated solution. The use of a slight excess of bromine is to encourage di-substitution.

-

Reaction Monitoring: Maintain the reaction at an elevated temperature for several hours (e.g., 16 hours), monitoring the progress by an appropriate technique such as TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the protons at the 5- and 7-positions of the indazole ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >12 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carboxyl carbon will resonate in the downfield region (165-185 ppm).[10] The signals for the carbon atoms attached to bromine will be shifted downfield compared to the parent compound.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid functional group:

-

A very broad O-H stretching band from approximately 2500-3300 cm⁻¹.[10]

-

A strong C=O stretching band around 1700-1725 cm⁻¹.[11]

-

C-O stretching and O-H bending vibrations in the fingerprint region.[12]

-

C-Br stretching vibrations will appear at lower wavenumbers.

Mass Spectrometry

Mass spectrometry will be crucial for confirming the molecular weight and elemental composition. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, and M+4 peaks in an approximate 1:2:1 ratio). The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic fragments of the indazole core.[13]

Applications in Drug Discovery

Derivatives of indazole-3-carboxylic acid are of significant interest in drug discovery.[1][14] The introduction of bromine atoms can enhance biological activity and improve pharmacokinetic properties.

Caption: Potential therapeutic applications of this compound derivatives.

-

Anti-cancer Agents: The indazole nucleus is present in several approved and investigational anti-cancer drugs. The carboxylic acid moiety can be derivatized to amides and esters to interact with various biological targets.[6]

-

Anti-inflammatory Activity: Indazole derivatives have been explored for their potential as anti-inflammatory agents.

-

Kinase Inhibitors: The indazole scaffold can serve as a template for the design of potent kinase inhibitors, which are a major class of targeted cancer therapies.

Safety and Handling

Based on the safety data sheets for 1H-indazole-3-carboxylic acid and its bromo-derivatives, this compound should be handled with care.[15][16][17]

-

Hazards: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][16] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[15] Use in a well-ventilated area or with respiratory protection.[18]

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.[15]

-

In case of eye contact: Rinse cautiously with water for several minutes.[15]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[15]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.[16][17]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[15]

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. This guide provides a comprehensive theoretical framework for its physical and chemical properties, a plausible synthetic route, and an overview of its potential applications. The detailed protocols for characterization and handling are intended to facilitate further research into this and related compounds. As the quest for novel therapeutics continues, the exploration of halogenated indazole scaffolds like this compound holds significant potential for the development of new and effective medicines.

References

-

Greenbook.net. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Chem-Impex. (n.d.). 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

- Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

-

PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

-

Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

- Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603.

-

Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Frontiers in Chemistry. (2020). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

-

PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

-

Autechaux, A. (2024). What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full.... Retrieved from [Link]

-

Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid. Retrieved from [Link]

-

PubMed Central. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Amazon S3. (2023). Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. bloomtechz.com [bloomtechz.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. echemi.com [echemi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.es [fishersci.es]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. assets.greenbook.net [assets.greenbook.net]

A Technical Guide to the Biological Activity of Halogenated 1H-Indazole-3-Carboxylic Acids: Mechanisms, Applications, and Experimental Validation

Executive Summary

The 1H-indazole-3-carboxylic acid scaffold represents a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for numerous compounds with significant and diverse biological activities. The strategic introduction of halogen atoms to this core has proven to be a highly effective method for modulating pharmacokinetic properties and enhancing target-specific potency. This guide provides an in-depth analysis of the biological activities of halogenated 1H-indazole-3-carboxylic acids, with a primary focus on their anticancer, antispermatogenic, and anti-inflammatory properties. We will explore the mechanistic underpinnings of key derivatives such as Lonidamine and Gamendazole, dissect structure-activity relationships (SAR), and provide validated experimental protocols for researchers in the field of drug development.

The 1H-Indazole-3-Carboxylic Acid Scaffold: A Foundation for Drug Discovery

The indazole nucleus, consisting of a fused benzene and pyrazole ring, is a versatile template for designing bioactive molecules.[1] The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form in most therapeutic agents.[1] The carboxylic acid group at the 3-position provides a critical anchor for interacting with biological targets and a convenient handle for synthetic modification.

The Pivotal Role of Halogenation

Halogenation is a cornerstone of modern medicinal chemistry, utilized to fine-tune a molecule's electronic, steric, and lipophilic properties. In the context of the indazole scaffold, introducing halogens (F, Cl, Br, I) can lead to:

-

Enhanced Binding Affinity: Halogen atoms can participate in specific, non-covalent interactions known as halogen bonds, where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base (e.g., nitrogen or oxygen) on a biological target.[2]

-

Improved Metabolic Stability: Halogens can block sites of metabolic oxidation, thereby increasing the compound's half-life.

-

Modulated Lipophilicity: The addition of halogens increases a compound's lipophilicity, which can affect its ability to cross cell membranes and its overall pharmacokinetic profile.

The strategic placement and choice of halogen are critical, as these factors dictate the precise impact on biological activity, a recurring theme in the structure-activity relationships discussed in subsequent sections.[3]

Anticancer Activity: Targeting Cancer Cell Metabolism and Signaling

The indazole scaffold is a component of several FDA-approved anticancer drugs, highlighting its clinical significance.[1][4] Halogenated derivatives, in particular, have demonstrated potent activity by exploiting unique vulnerabilities of cancer cells.

Case Study: Lonidamine (LND)

Lonidamine, or 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, is a paradigmatic example of a halogenated indazole with anticancer properties.[5][6] Initially developed as an antispermatogenic agent, its ability to interfere with cancer cell energy metabolism has been extensively studied.[7][8]

Lonidamine's anticancer effect stems from its ability to disrupt the unique metabolic profile of tumor cells, often characterized by high rates of aerobic glycolysis (the Warburg effect).[7] Its mechanism is multifaceted:

-

Inhibition of Glycolysis: LND inhibits mitochondrially-bound hexokinase, a key enzyme in the glycolytic pathway.[6][7] This action deprives cancer cells of the ATP needed for rapid proliferation.

-

Mitochondrial Disruption: It targets mitochondrial function by inhibiting complexes I and II of the respiratory chain and affecting the mitochondrial permeability transition pore.[8][9] This leads to a decrease in cellular ATP, the generation of reactive oxygen species (ROS), and the release of pro-apoptotic factors.[7][9]

-

Selective Action: A crucial feature of LND is its selective cytotoxicity towards cancer cells, largely sparing normal cells.[7] This selectivity is attributed to the differential metabolic dependencies of tumor cells compared to healthy tissues.[7]

Caption: Mechanism of Lonidamine's anticancer action.

Broader Anticancer Applications

Beyond Lonidamine, numerous other halogenated indazole derivatives have been synthesized and evaluated. Many exert their effects by inducing apoptosis through the mitochondrial pathway, characterized by an increase in ROS, a decrease in mitochondrial membrane potential, upregulation of Bax, and downregulation of Bcl-2.[4][10] Some derivatives have also been found to inhibit cancer cell migration and invasion.[10]

Data Summary: Anticancer Activity of Halogenated Indazoles

The following table summarizes the in vitro antiproliferative activity of representative indazole derivatives against various human cancer cell lines.

| Compound ID | R1 Substituent | R2 Substituent | Cell Line | IC50 (µM) | Reference |

| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | (E)-3,5-dimethoxystyryl | 4T1 (Breast) | 0.23 | [10] |

| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | (E)-3,5-dimethoxystyryl | MCF-7 (Breast) | 0.34 | [10] |

| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | (E)-3,5-dimethoxystyryl | HepG2 (Liver) | 0.80 | [10] |

| 6o | N/A (complex structure) | N/A (complex structure) | K562 (Leukemia) | 5.15 | [11] |

| 6o | N/A (complex structure) | N/A (complex structure) | HEK-293 (Normal) | 33.2 | [11] |

Data presented as 50% inhibitory concentration (IC50). Lower values indicate higher potency.

Antispermatogenic and Contraceptive Activity

The antispermatogenic properties of this compound class, first noted with Lonidamine, have led to the development of derivatives specifically aimed at male contraception.[5]

Case Study: Gamendazole

Gamendazole is a halogenated indazole carboxylic acid derivative of Lonidamine designed as a potential oral male contraceptive.[12][13] It functions by disrupting spermatogenesis, leading to reversible infertility in preclinical models.[12]

Gamendazole's primary targets are within the Sertoli cells of the testes, which are essential for supporting developing sperm cells.

-

HSP90AB1 and EEF1A1 Inhibition: Gamendazole binds to and inhibits Heat Shock Protein 90-kDa beta member 1 (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 alpha 1 (EEF1A1).[12][13][14]

-

Disruption of Client Proteins: Inhibition of HSP90 leads to the degradation of its client proteins, such as AKT1 and ERBB2.[13][14]

-

Junctional Complex Disruption: AKT1 and other downstream effectors are known regulators of the junctional complexes between Sertoli cells and spermatids.[13][14] Disruption of this pathway leads to the premature release of spermatids from the seminiferous epithelium, resulting in infertility.[5]

Caption: Proposed mechanism of Gamendazole in Sertoli cells.

Anti-inflammatory Activity

Certain indazole derivatives have demonstrated significant anti-inflammatory properties, offering potential therapeutic avenues for inflammatory disorders.[15] Bendazac and Benzydamine are two commercially available anti-inflammatory drugs that feature the 1H-indazole scaffold.[1]

Mechanism: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of halogenated indazoles are linked to their ability to suppress key components of the inflammatory cascade.[15] Studies have shown these compounds can inhibit:

-

Cyclooxygenase-2 (COX-2): A key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

-

Pro-inflammatory Cytokines: The production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) can be significantly reduced.[15]

-

Nitric Oxide (NO): Inhibition of NO generation from activated macrophages is another observed mechanism.[15][16]

Data Summary: Anti-inflammatory Activity

| Compound | Assay | Target | IC50 (µM) | Reference |

| 6-nitroindazole | LPS-stimulated macrophages | IL-1β Inhibition | 100.75 | [15] |

| Indazole | LPS-stimulated macrophages | IL-1β Inhibition | 120.59 | [15] |

| 5-aminoindazole | LPS-stimulated macrophages | IL-1β Inhibition | 220.46 | [15] |

| Dexamethasone | LPS-stimulated macrophages | IL-1β Inhibition | 102.23 | [15] |

Antimicrobial Activity

The functional versatility of the indazole scaffold extends to antimicrobial activity. The introduction of multiple halogen atoms, in particular, has been shown to be a viable strategy for enhancing potency against pathogenic bacteria.[17]

Spectrum of Activity and SAR

Studies on multi-halogenated indoles (a related scaffold) show that di-halogenated derivatives have markedly improved antibacterial activity compared to the parent or mono-halogenated compounds.[17] For instance, compounds like 4-bromo-6-chloroindole and 6-bromo-4-iodoindole exhibit potent bactericidal activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[17] This suggests a similar strategy could be effective for the 1H-indazole-3-carboxylic acid series. The mechanism is often associated with the generation of intracellular ROS and the disruption of bacterial membranes.[17][18]

Experimental Protocols for Activity Assessment

To ensure reproducibility and validity, standardized protocols are essential for evaluating the biological activity of novel halogenated indazoles.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.[19]

Objective: To determine the IC50 value of a test compound on a cancer cell line.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, K562, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[19]

-

Compound Treatment: Prepare serial dilutions of the halogenated indazole compound in culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.[19]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Western Blotting for Protein Expression

Objective: To analyze the effect of a compound on the expression levels of specific proteins (e.g., HSP90 clients like AKT1, or apoptosis markers like Bcl-2).[20]

Methodology:

-

Cell Lysis: Treat cells with the test compound for a specified time, then wash with cold PBS and lyse using RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AKT1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Perspectives

Halogenated 1H-indazole-3-carboxylic acids are a remarkably versatile class of compounds with proven therapeutic potential across oncology, reproductive health, and inflammation. The success of molecules like Lonidamine demonstrates that targeting the fundamental metabolic processes of diseased cells is a powerful strategy. Future research should focus on:

-

Improving Selectivity: Designing new derivatives with enhanced selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Exploring Novel Halogenation Patterns: Investigating the impact of less common halogens or poly-halogenation to further refine structure-activity relationships.

-

Combination Therapies: Evaluating the synergistic potential of these compounds with existing chemotherapies, targeted agents, and immunotherapies.[6]

The continued exploration of this chemical space, guided by mechanistic insights and robust experimental validation, holds significant promise for the development of next-generation therapeutics.

References

-

Tash, J.S., et al. (2008). Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells. Biology of Reproduction. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Lonidamine? Patsnap. [Link]

-

Silvestrini, B., et al. (2002). Recent studies on lonidamine, the lead compound of the antispermatogenic indazol-carboxylic acids. Contraception. [Link]

-

Tash, J.S., et al. (2008). Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells. Iowa State University Digital Repository. [Link]

-

Guo, W., et al. (2020). The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment. Cancers. [Link]

-

Wikipedia. Lonidamine. [Link]

-

Tash, J.S., et al. (2008). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. PubMed. [Link]

-

Tash, J.S., et al. (2008). Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A). SciSpace. [Link]

-

ResearchGate. (2008). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

-

Bistocchi, G.A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica. [Link]

-

Fernández-de Gortari, E., et al. (2020). Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. Journal of Inorganic Biochemistry. [Link]

-

Giraud, F., et al. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

-

Appavoo, D., et al. (2020). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI. [Link]

-

ResearchGate. (2021). Structure-activity relationship study of halogen-substituted analogs 13, 17, 23, and 24. [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link]

-

Lattmann, E., et al. (2014). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Li, J., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Odesa National University. [Link]

-

Hsieh, P.-W., et al. (2017). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. [Link]

-

El-Demerdash, A. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. MDPI. [Link]

-

Semantic Scholar. Biological Activity of Recently Discovered Halogenated Marine Natural Products. [Link]

-

Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

-

Sim, J., et al. (2024). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Advanced Science. [Link]

-

Gundu, S., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Arabian Journal of Chemistry. [Link]

-

Sravani, G., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

-

Sue, K., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. International Journal of Molecular Sciences. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Recent studies on lonidamine, the lead compound of the antispermatogenic indazol-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lonidamine - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Lonidamine? [synapse.patsnap.com]

- 8. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. "Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]

- 14. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. scispace.com [scispace.com]

Introduction: The Indazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide on the Synthesis and Strategic Utility of 4,6-Dibromo-1H-indazole-3-carboxylic acid

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[1] While rarely found in nature, synthetic derivatives of indazole exhibit a vast range of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Its structure, which can be considered a bioisostere of indole, features two nitrogen atoms that can act as both hydrogen bond donors and acceptors. This capability allows indazole-based molecules to form strong interactions within the hydrophobic pockets of proteins, making them particularly effective as kinase inhibitors.[2] Marketed drugs such as Pazopanib and Niraparib feature the indazole core, highlighting its clinical significance.[1][3]

Within this important class of compounds, This compound emerges as a strategically vital, though not widely documented, intermediate. Its true value lies not in its intrinsic biological activity, but in its function as a versatile molecular building block. The presence of two bromine atoms at specific positions (4 and 6) and a carboxylic acid at the 3-position provides three distinct points for chemical modification. This "trifunctional" nature allows medicinal chemists to systematically and efficiently generate large libraries of complex molecules to probe structure-activity relationships (SAR) and discover novel therapeutic agents. This guide provides a comprehensive overview of the proposed synthesis, characterization, and strategic application of this pivotal intermediate in the drug development process.

PART 1: A Proposed Synthetic Pathway

The discovery and development of a novel chemical entity often begin with a robust and logical synthetic route. While a specific, dedicated synthesis for this compound is not prominently documented, a highly plausible pathway can be designed based on established chemical principles and published procedures for analogous compounds. The proposed strategy involves a two-step process: first, the synthesis of the parent 1H-indazole-3-carboxylic acid, followed by a regioselective dibromination.

Step 1: Synthesis of 1H-Indazole-3-carboxylic acid (Parent Scaffold)

The foundational step is the creation of the core indazole ring system with the essential carboxylic acid handle at the 3-position. One of the most reliable methods starts from isatin, proceeding through a ring-opening, diazotization, reduction, and subsequent cyclization sequence.[4] This classic approach provides a solid foundation for producing the necessary precursor in good yield.

Step 2: Electrophilic Dibromination

The key to discovering this compound is the selective addition of two bromine atoms to the benzene portion of the indazole ring. This is achieved through an electrophilic aromatic substitution reaction. Based on the synthesis of mono-brominated analogs, reacting 1H-indazole-3-carboxylic acid with a suitable brominating agent in an acidic medium is the most logical approach.[5]

Causality Behind Experimental Choices:

-

Reagent: A solution of molecular bromine (Br₂) in glacial acetic acid is the proposed reagent. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, making one bromine atom sufficiently electrophilic to attack the electron-rich indazole ring.

-

Stoichiometry: A slight excess of bromine (e.g., 2.2 to 2.5 equivalents) would be used to favor the disubstituted product over the mono-substituted intermediate.

-

Temperature: The reaction is likely heated (e.g., 90-100 °C) to overcome the activation energy for the second bromination, ensuring the formation of the desired 4,6-dibromo product.[5] The electron-withdrawing nature of the first bromine atom and the pyrazole ring deactivates the system slightly, necessitating heat.

-

Regioselectivity: The directing effects of the fused pyrazole ring and the carboxylic acid group guide the incoming electrophiles. The 4 and 6 positions are electronically activated and sterically accessible, making them the most probable sites for substitution.

The overall proposed workflow is visualized below.

PART 2: Experimental Protocol and Characterization

A self-validating protocol includes not only the steps for synthesis but also the methods for confirming the identity and purity of the final product.

Detailed Synthesis Protocol (Proposed)

Objective: To synthesize this compound from 1H-indazole-3-carboxylic acid.

Materials:

-

1H-Indazole-3-carboxylic acid (1.0 eq)

-

Glacial Acetic Acid

-

Bromine (2.2 eq)

-

Ice water

-

Cold deionized water

Procedure:

-

Dissolution: Suspend 1H-indazole-3-carboxylic acid (e.g., 5.0 g) in glacial acetic acid (e.g., 100 mL) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Heating: Heat the suspension to 90 °C with stirring until a clear solution is formed.

-

Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.2 equivalents) in a small amount of glacial acetic acid (e.g., 10 mL). Add this solution dropwise to the heated reaction mixture over 30 minutes. Maintain the temperature at 90 °C.

-

Reaction: After the addition is complete, continue heating the reaction mixture at 90 °C for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice water (e.g., 500 mL) with vigorous stirring. A solid precipitate should form.

-

Isolation: Stir the aqueous suspension for 20-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing & Drying: Wash the collected solid with copious amounts of cold water to remove residual acetic acid and bromine. Dry the product under vacuum at room temperature to yield this compound as a solid.

Structural Characterization

Confirmation of the final product's structure is paramount. The following analytical techniques would be employed:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique would confirm the positions of the bromine atoms. The spectrum of the starting material shows four aromatic protons. The product's spectrum should show only two remaining aromatic protons, likely appearing as doublets, confirming disubstitution. The acidic proton of the carboxylic acid and the N-H proton of the indazole ring would also be visible, typically as broad singlets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis would show the expected number of carbon signals, including two signals for carbons bonded to bromine (C-Br), which would be shifted compared to the parent compound.

-

MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition. The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks).

-

Elemental Analysis: This provides the percentage composition of C, H, N, and Br, which should match the calculated values for the molecular formula C₈H₄Br₂N₂O₂.

| Property | Value |

| Molecular Formula | C₈H₄Br₂N₂O₂ |

| Molecular Weight | 320.0 g/mol |

| Appearance | Expected to be an off-white to pale yellow solid |

| Key NMR Feature | Two aromatic proton signals in ¹H NMR |

| Key MS Feature | Isotopic pattern characteristic of two bromine atoms |

Table 1: Key Physicochemical and Spectroscopic Properties of this compound.

PART 3: Strategic Importance in Drug Development

The true power of this compound lies in its utility as a scaffold for creating diverse molecular libraries for SAR studies. The three functional groups can be manipulated selectively.

-

Carboxylic Acid Derivatization: The -COOH group is readily converted into amides, esters, or other bioisosteres.[6] This is crucial, as many kinase inhibitors feature an amide linkage at this position.[7][8] This modification allows chemists to explore interactions with specific amino acid residues in a target protein's binding site.

-

Selective Cross-Coupling: The two bromine atoms provide handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). While both are C-Br bonds, subtle differences in their electronic environments may allow for selective or sequential reactions under carefully controlled conditions. This enables the introduction of a wide variety of aryl, alkyl, or amino groups at the 4- and 6-positions, exploring regions of the protein binding pocket that extend from the core scaffold. This strategy is analogous to the use of di-halogenated building blocks like 6-Bromo-3-iodo-1H-indazole, where differential reactivity is exploited.[9]

This systematic approach allows for the rapid generation of hundreds or thousands of related compounds, where each small change can be correlated with a change in biological activity. This process is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 5. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

A Comprehensive Technical Guide to 4,6-Dibromo-1H-indazole-3-carboxylic Acid and its Synthetic Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4,6-Dibromo-1H-indazole-3-carboxylic acid, a specialized derivative of the versatile indazole scaffold. Due to the limited direct literature on this specific di-brominated compound, this guide establishes a foundational understanding through its parent compound, 1H-indazole-3-carboxylic acid. We will delve into the established synthesis and properties of the parent molecule, and from this expert grounding, present a scientifically robust, proposed synthesis for the target 4,6-dibromo derivative. This document is structured to provide both established data and reasoned scientific extrapolation, equipping researchers with the necessary knowledge for its synthesis and potential applications.

Core Compound Identification

The target molecule of this guide is This compound . Its structure is characterized by an indazole core, a carboxylic acid group at position 3, and bromine atoms at positions 4 and 6.

While a specific CAS number for this compound is not readily found in major chemical databases, this is not uncommon for specialized, non-commercial derivatives. The foundational data for this guide will be built upon its well-documented parent compound:

-

Parent Compound: 1H-indazole-3-carboxylic acid

Physicochemical and Spectroscopic Properties

The introduction of two bromine atoms onto the indazole ring significantly alters the physicochemical properties of the parent molecule. The following table summarizes the known properties of 1H-indazole-3-carboxylic acid and the projected properties for its 4,6-dibromo derivative.

| Property | 1H-indazole-3-carboxylic acid | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C₈H₆N₂O₂[1][3] | C₈H₄Br₂N₂O₂ | Addition of two bromine atoms and removal of two hydrogen atoms. |

| Molecular Weight | 162.15 g/mol [1][3] | 319.95 g/mol | Calculated based on the atomic weights of the constituent elements. |

| Appearance | Off-white to yellow crystalline powder[3] | Expected to be a crystalline solid, possibly with a deeper color. | Halogenation can sometimes lead to a change in the crystalline structure and color. |

| Melting Point | 266-270 °C (decomposes) | Significantly higher than the parent compound. | The increased molecular weight and stronger intermolecular forces due to the bromine atoms would likely increase the melting point. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Expected to have lower solubility in polar solvents and increased solubility in non-polar organic solvents. | The addition of two large, hydrophobic bromine atoms will increase the lipophilicity of the molecule. |

| ¹H NMR (DMSO-d₆) | δ ~13.9 (s, 1H, COOH), ~8.1 (d, 1H), ~7.6 (d, 1H), ~7.4 (t, 1H), ~7.2 (t, 1H) | δ ~14.0 (s, 1H, COOH), ~8.0 (s, 1H, H-5), ~7.8 (s, 1H, H-7) | The aromatic protons at positions 4 and 6 would be absent. The remaining protons at positions 5 and 7 would appear as singlets due to the loss of adjacent proton coupling. Chemical shifts are estimated. |

| ¹³C NMR (DMSO-d₆) | Peaks in the aromatic region (110-145 ppm) and a carboxylic acid peak (~165 ppm). | Shifts in the aromatic carbon signals are expected, with the carbons attached to bromine showing significantly different chemical shifts. The number of signals for protonated aromatic carbons will be reduced. | The strong electron-withdrawing and anisotropic effects of the bromine atoms will influence the chemical shifts of the aromatic carbons. |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 161.03 | [M-H]⁻ at m/z 318.85 and 320.85 in a characteristic 1:1 isotopic pattern. | The presence of two bromine atoms will result in a distinctive isotopic pattern due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |

Synthesis Protocols

Established Synthesis of 1H-Indazole-3-carboxylic acid

A common and reliable method for the synthesis of the parent compound involves the carboxylation of a protected indazole using a strong base followed by deprotection.[4][5] This approach offers good yields and purity.

Workflow for the Synthesis of 1H-Indazole-3-carboxylic acid

Caption: Synthesis workflow for 1H-indazole-3-carboxylic acid.

Step-by-Step Protocol:

-

Protection of Indazole:

-

Rationale: The N-H proton of the indazole ring is acidic and would interfere with the subsequent carboxylation step. A protecting group, such as 2-(trimethylsilyl)ethoxymethyl (SEM), is introduced to prevent this.

-

Procedure: To a solution of indazole in an aprotic solvent like DMF, add a base such as sodium hydride (NaH) to deprotonate the indazole. Then, add SEM-chloride and stir at room temperature until the reaction is complete (monitored by TLC).

-

-

Carboxylation:

-

Rationale: A strong organolithium reagent, such as n-butyllithium (n-BuLi), is used to deprotonate the C-3 position of the indazole ring, creating a nucleophilic carbon. This is then quenched with carbon dioxide to form the carboxylate.

-

Procedure: Dissolve the SEM-protected indazole in a dry ethereal solvent like THF and cool to a low temperature (-78 °C) under an inert atmosphere. Add n-BuLi dropwise and stir for a period to ensure complete deprotonation. Bubble dry carbon dioxide gas through the solution or add crushed dry ice.

-

-

Deprotection and Work-up:

-

Rationale: The SEM protecting group is removed under fluoride-mediated conditions. An acidic workup is then required to protonate the carboxylate and precipitate the final product.

-

Procedure: After the carboxylation, quench the reaction with a proton source (e.g., saturated ammonium chloride solution). Extract the product into an organic solvent. Remove the SEM group by treating with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[5] Following deprotection, acidify the aqueous layer with an acid like citric acid or HCl to precipitate the 1H-indazole-3-carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.

-

Proposed Synthesis of this compound

The synthesis of the target molecule can be logically achieved through the electrophilic bromination of the parent 1H-indazole-3-carboxylic acid. The indazole ring is susceptible to electrophilic substitution, and the positions of substitution are directed by the existing functional groups.

Proposed Workflow for the Synthesis of this compound

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

-

Dissolution of Starting Material:

-

Rationale: A polar protic solvent like glacial acetic acid is an excellent medium for electrophilic bromination reactions. It can dissolve the starting material and the bromine, and also act as a proton source.

-

Procedure: Suspend 1H-indazole-3-carboxylic acid (1 equivalent) in glacial acetic acid. Heat the mixture gently (e.g., to 90 °C) to aid dissolution.[6]

-

-

Bromination:

-

Rationale: Molecular bromine (Br₂) is the electrophilic source. Using a slight excess of bromine will favor di-substitution. The electron-rich benzene portion of the indazole ring will undergo electrophilic aromatic substitution. The positions 4 and 6 are likely to be brominated due to the directing effects of the fused ring system.

-

Procedure: In a separate flask, prepare a solution of bromine (at least 2.2 equivalents) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the heated solution of 1H-indazole-3-carboxylic acid. Maintain the temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS). A similar protocol has been successfully used for the synthesis of 5-bromo-1H-indazole-3-carboxylic acid.[6]

-

-

Isolation and Purification:

-

Rationale: The product is expected to be a solid that is insoluble in water. Pouring the reaction mixture into ice water will cause the product to precipitate.

-

Procedure: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water with stirring. The solid precipitate of this compound should form. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and any unreacted bromine, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Analytical Characterization Workflow

A systematic approach is essential to confirm the identity and purity of the synthesized compounds.

Caption: Analytical workflow for product characterization.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, known to be a core component in a variety of therapeutic agents.[7] Derivatives of 1H-indazole-3-carboxylic acid are key intermediates in the synthesis of numerous pharmaceuticals.[3][8]

-

Anti-emetic Agents: The parent compound is a precursor for drugs like Granisetron, which are 5-HT₃ receptor antagonists used to treat nausea and vomiting caused by chemotherapy.[9]

-

Oncology: Indazole derivatives have shown promise as anti-cancer agents.[3][10] For instance, they are explored as inhibitors of protein kinases and PARP enzymes.[9]

-

Anti-inflammatory and Other Activities: The indazole nucleus is associated with a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties.[7][10]

The introduction of bromine atoms in the 4 and 6 positions of 1H-indazole-3-carboxylic acid can have several strategic advantages for drug development:

-

Modulation of Pharmacokinetics: The increased lipophilicity can enhance membrane permeability and alter the metabolic profile of a drug candidate.

-

Enhanced Binding Affinity: The bromine atoms can form halogen bonds with biological targets, potentially increasing the potency and selectivity of the molecule.

-

Synthetic Handle: The bromine atoms serve as versatile synthetic handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

1H-indazole-3-carboxylic acid:

-

Hazards: Harmful if swallowed and causes serious eye irritation.[2] May cause skin and respiratory irritation.

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid generating dust.

This compound:

-

Hazards: As a brominated aromatic compound, it should be handled with care. It is expected to be an irritant and potentially more toxic than the parent compound.

-

Precautions: All handling should be conducted in a fume hood with appropriate PPE. Avoid contact with skin and eyes, and prevent inhalation of dust.

References

-

National Center for Biotechnology Information. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. [Link]

-

ResearchGate. (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. [Link]

-

PubChem. Indazole-3-carboxylic acid. [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Shandong Hanjiang Chemical Co., Ltd. Hot Sale High Quality High Purity Pharmaceutical Intermediates 4498-67-3. [Link]

- Google Patents.

Sources

- 1. CAS RN 4498-67-3 | Fisher Scientific [fishersci.com]

- 2. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 9. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bloomtechz.com [bloomtechz.com]

The Solubility Profile of 4,6-Dibromo-1H-indazole-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Complex Heterocycle

In the realm of medicinal chemistry and drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. The compound 4,6-Dibromo-1H-indazole-3-carboxylic acid, a halogenated heterocyclic compound, presents a unique set of physicochemical characteristics that govern its behavior in various solvent systems. While specific quantitative solubility data for this exact molecule is not extensively documented in publicly available literature, this guide provides a comprehensive framework for researchers and scientists to understand, predict, and experimentally determine its solubility in organic solvents. By integrating theoretical principles with robust experimental protocols, this document serves as a practical resource for advancing the development of drug candidates based on the indazole scaffold.

Molecular Architecture and its Implications for Solubility

The solubility of this compound is dictated by the interplay of its constituent functional groups and the overall molecular structure. A thorough analysis of its architecture provides critical insights into its potential interactions with different organic solvents.

-

The Indazole Core: The bicyclic aromatic indazole ring system contributes to the molecule's rigidity and planarity, favoring interactions with other aromatic or planar solvent molecules through π-π stacking.

-

The Carboxylic Acid Group (-COOH): This functional group is a primary driver of polarity and is capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). Its acidic nature also allows for potential salt formation in the presence of a base, which can dramatically increase aqueous solubility.

-

Bromine Substituents (-Br): The two bromine atoms at positions 4 and 6 are highly electronegative, contributing to the molecule's overall polarity. However, their size and lipophilicity can also enhance solubility in non-polar, halogenated solvents.

Based on these features, a qualitative prediction of solubility in various solvent classes can be made. Polar protic solvents capable of hydrogen bonding are expected to be effective, as are polar aprotic solvents. Solubility in non-polar solvents is anticipated to be limited, though not entirely negligible due to the bromo-substituents.

Theoretical Framework: The Energetics of Dissolution

The process of dissolution is governed by the Gibbs free energy change (ΔG), which is influenced by both enthalpy (ΔH) and entropy (ΔS) changes. For this compound to dissolve in a solvent, the energy released from solvent-solute interactions must overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.

The presence of the carboxylic acid group suggests that the solubility of this compound will be significantly influenced by the solvent's ability to engage in hydrogen bonding. Furthermore, the presence of bromine atoms can lead to halogen bonding interactions with appropriate solvent molecules.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative data, a robust and reproducible experimental approach is paramount. The following protocol outlines a standard method for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethyl acetate, dichloromethane, chloroform)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm)

Saturated Solution Preparation (Equilibrium Method)

-

Solvent Addition: To a series of vials, add a known excess amount of this compound.

-

Solvent Dispensing: Accurately dispense a known volume or weight of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

Caption: Workflow for Equilibrium Solubility Determination.

Quantification

The concentration of the dissolved solute in the filtered supernatant can be determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

-

HPLC Method:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve and inject it into the HPLC.

-

Concentration Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

UV-Vis Spectroscopy Method:

-

Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the solvent being tested.

-

Standard Preparation and Calibration: Prepare standard solutions and generate a calibration curve by plotting absorbance at λmax against concentration.

-

Sample Analysis and Calculation: Dilute the filtered supernatant, measure its absorbance, and calculate the concentration as described for the HPLC method.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison across different solvents.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value |

| Other Solvents... | 25 | Experimental Value | Calculated Value |

Interpreting this data involves correlating the observed solubilities with the physicochemical properties of the solvents. For instance, higher solubility in polar protic solvents like methanol and ethanol would highlight the importance of hydrogen bonding interactions. High solubility in DMSO and DMF would indicate the significance of polar aprotic interactions.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be carefully controlled during experimental determination:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

-